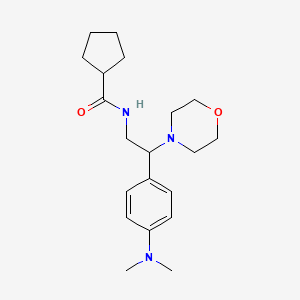

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide

Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane carboxamide core substituted with a morpholinoethyl group and a 4-(dimethylamino)phenyl moiety. The compound’s stereochemistry and conformational flexibility may influence its binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-22(2)18-9-7-16(8-10-18)19(23-11-13-25-14-12-23)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAYHDOFUAMUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with cyclopentanecarboxylic acid chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the morpholino group may enhance its solubility and bioavailability. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to alterations in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analysis

Core Scaffold :

- The target compound features a cyclopentane carboxamide scaffold, offering moderate conformational rigidity compared to the cyclopropane in Compound 2 . Cyclopropane’s inherent ring strain may enhance reactivity but reduce metabolic stability.

- Compound 3’s β-lactam bicyclic system is structurally distinct, emphasizing enzymatic target specificity (e.g., penicillin-binding proteins) .

In contrast, Compound 2’s 4-methoxyphenoxy group introduces electron-donating effects, possibly altering pharmacokinetics . Compound 3’s carboxy groups and β-lactam ring are critical for antibacterial activity, a functional role absent in the target compound .

Stereochemical Complexity :

- Compound 2 exhibits high diastereoselectivity (dr 23:1), suggesting a well-controlled synthesis pathway . The target compound’s stereochemical profile remains underexplored in the provided literature.

Pharmacological Implications

- The target compound’s dimethylamino and morpholino groups are common in neuromodulators (e.g., serotonin reuptake inhibitors), suggesting CNS applications.

- Compound 2’s methoxyphenoxy group may confer antioxidant properties, while its cyclopropane could limit bioavailability .

- Compound 3’s β-lactam structure is indicative of antibacterial activity, a divergent therapeutic avenue .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 288.39 g/mol

The compound features a cyclopentanecarboxamide core with a dimethylaminophenyl and morpholinoethyl substituent, contributing to its unique pharmacological profile.

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The dimethylamino group is associated with neuroprotective properties, potentially beneficial in neurodegenerative disorders.

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models :

- A study evaluated the efficacy of the compound against MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with IC values indicating significant cytotoxicity at concentrations above 10 µM.

- Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.

-

Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation.

- Behavioral tests indicated enhanced memory performance compared to control groups, suggesting potential therapeutic benefits for cognitive decline.

-

Antimicrobial Activity :

- A series of tests against various bacterial strains demonstrated that the compound exhibited bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for the most susceptible strain.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.